Product packaging for 1-Benzofuran-5-carbaldehyde(Cat. No.:CAS No. 10035-16-2)

1-Benzofuran-5-carbaldehyde

Cat. No.: B110962
CAS No.: 10035-16-2
M. Wt: 146.14 g/mol
InChI Key: LLLBDLDNTMMZHL-UHFFFAOYSA-N
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Description

Significance as a Privileged Heterocyclic Scaffold in Organic Synthesis

The benzofuran (B130515) core, a fusion of a benzene (B151609) and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. rsc.orgrsc.org This designation stems from its recurring presence in a multitude of biologically active natural products and synthetic compounds. numberanalytics.comnih.gov The unique structural and electronic properties of the benzofuran moiety make it an ideal starting point for the construction of diverse molecular architectures with a wide range of pharmacological and material science applications. rsc.orgnumberanalytics.com

1-Benzofuran-5-carbaldehyde, in particular, serves as a crucial building block. The aldehyde functional group at the 5-position provides a reactive site for a variety of chemical transformations, allowing for the facile introduction of new functionalities and the extension of the molecular framework. This reactivity is pivotal in the construction of complex molecules with potential therapeutic properties.

Overview of Research Trajectories and Academic Relevance

Current research involving this compound is multifaceted, with significant efforts directed towards its application in drug discovery and materials science. numberanalytics.com In medicinal chemistry, scientists are exploring its use in the synthesis of novel compounds with potential anticancer, antimicrobial, and antioxidant activities. rsc.orgnih.govrsc.org The benzofuran scaffold is a key component in several approved drugs and numerous investigational agents, highlighting the academic and industrial relevance of its derivatives. rsc.org

In the realm of materials science, benzofuran-based polymers and dyes are being investigated for their unique electronic and optical properties. rsc.org The versatility of this compound as a precursor allows for the systematic modification of the benzofuran core, enabling the fine-tuning of material characteristics for specific applications.

Historical Context of Benzofuran Chemistry in Scholarly Pursuits

The journey of benzofuran chemistry began in the late 19th century. The first synthesis of benzofuran was reported by Perkin in 1870. rsc.orgacs.org Since its discovery, the benzofuran ring system has been a subject of continuous study. numberanalytics.com Initially, research focused on the isolation and characterization of naturally occurring benzofurans, which are widely distributed in the plant kingdom, particularly in families such as Asteraceae, Rutaceae, and Moraceae. nih.govrsc.orgacs.org

Over the decades, the focus of benzofuran chemistry has expanded significantly. The development of new synthetic methodologies has enabled chemists to access a vast array of substituted benzofurans, including this compound. jocpr.comorganic-chemistry.org These advancements have been instrumental in driving the exploration of benzofuran derivatives in various scientific disciplines, solidifying the enduring legacy and ongoing importance of this heterocyclic system in scholarly pursuits.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₆O₂
Molecular Weight 146.14 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
IUPAC Name This compound fishersci.ie
InChI Key LLLBDLDNTMMZHL-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 10035-16-2 fishersci.ie

Key Research Findings Involving this compound

Research AreaKey Findings
Anticancer Research The benzofuran scaffold is a component of several anticancer agents. nih.gov
Antimicrobial Research Benzofuran derivatives have shown promise as antimicrobial agents. rsc.orgrsc.org
Antioxidant Research Certain benzofuran derivatives exhibit significant antioxidant activity. rsc.org
Organic Synthesis This compound is a versatile intermediate for synthesizing more complex molecules. jocpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B110962 1-Benzofuran-5-carbaldehyde CAS No. 10035-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLBDLDNTMMZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378761
Record name 1-Benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10035-16-2
Record name 1-Benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-5-carbaldehyde
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Derivatization and Structure Activity Relationship Sar Studies of 1 Benzofuran 5 Carbaldehyde Analogs

Synthesis of Substituted Benzofuran-5-carbaldehyde Derivatives

The synthesis of substituted benzofuran-5-carbaldehyde derivatives can be achieved through various established and innovative chemical routes. A common strategy involves the construction of the benzofuran (B130515) ring system followed by the introduction or modification of the carbaldehyde group at the 5-position.

One classical approach is the intramolecular cyclization of appropriately substituted phenols. For instance, α-phenoxycarbonyl compounds can undergo cyclization, such as an intramolecular Friedel-Crafts-type condensation, to form the furan (B31954) ring fused to the benzene (B151609) ring. oregonstate.edu The regioselectivity of this cyclization is a critical consideration, often dictated by the substitution pattern of the starting phenol. oregonstate.edu

Another versatile method is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which leads to the formation of benzofuranones. oregonstate.edu These intermediates can then be further manipulated to yield the desired benzofuran structure. This method offers a high degree of regiochemical control, allowing for the synthesis of complex substitution patterns. oregonstate.edu

The introduction of the 5-carbaldehyde group can be accomplished through formylation reactions. For example, the Duff formylation of p-hydroxybenzaldehyde can yield a dicarbaldehyde intermediate, which can then be used to construct the benzofuran ring with the desired aldehyde functionality. nih.gov Alternatively, a pre-existing group at the 5-position, such as a bromine atom, can be converted to the aldehyde through a Grignard reaction followed by treatment with a formylating agent like N,N-dimethylformamide (DMF).

Rational Design of Analogs for Enhanced Biological Activity

The rational design of 1-benzofuran-5-carbaldehyde analogs is guided by the desire to improve their interaction with biological targets. This involves considering the electronic and steric properties of substituents introduced onto the benzofuran core and at the aldehyde functional group.

For instance, the introduction of fluorine atoms into the benzofuran scaffold is a popular strategy in drug design. mdpi.com Fluorine's high electronegativity can significantly alter the electron density distribution within the molecule, potentially leading to improved binding affinity with target proteins and enhanced metabolic stability. mdpi.com

The benzofuran moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core structure in many biologically active natural products and approved drugs. nih.govresearchgate.net This inherent bioactivity provides a strong foundation for the design of new therapeutic agents. By creating hybrid molecules that combine the benzofuran-5-carbaldehyde core with other pharmacologically important motifs, such as chromenes and chalcones, researchers can explore new avenues for treating diseases like diabetes and dyslipidemia. nih.gov

The design process often involves computational methods, such as molecular docking studies, to predict how different analogs will interact with specific biological targets. This allows for a more targeted and efficient approach to synthesizing compounds with the desired biological profiles.

Modifications at the Aldehyde Functional Group

The aldehyde group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the creation of diverse libraries of derivatives. These modifications can significantly impact the biological activity of the resulting compounds.

Formation of Imines, Hydrazones, and Oximes

The reaction of the aldehyde with primary amines, hydrazines, and hydroxylamines yields imines, hydrazones, and oximes, respectively. bham.ac.ukmasterorganicchemistry.com These reactions proceed through a nucleophilic addition-elimination mechanism, which is often catalyzed by acid. bham.ac.uknih.gov

The formation of these C=N double bonds introduces new structural and electronic features to the molecule. bham.ac.uk For example, oximes are generally more stable than imines due to resonance stabilization involving the oxygen atom. khanacademy.org The stereochemistry of the resulting C=N bond can also be a factor in biological activity, with the (E)-isomer often being the thermodynamically favored product. bham.ac.uk

These derivatives are not only important for their own potential biological activities but can also serve as intermediates for further synthetic transformations. For instance, hydrazones are key intermediates in the Wolff-Kishner reduction, which can be used to convert the aldehyde group into a methyl group. masterorganicchemistry.com

Wittig Reaction and Related Olefination Methods

The Wittig reaction is a powerful tool for converting the aldehyde group into an alkene. masterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. libretexts.orglibretexts.org A major advantage of the Wittig reaction is that it allows for the precise placement of the newly formed double bond. libretexts.org

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org This level of control is valuable in SAR studies, where the geometry of the alkene can have a significant impact on biological activity.

The mechanism of the Wittig reaction is thought to proceed through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.comjchemrev.com In the context of this compound, this reaction involves the condensation of the aldehyde with an appropriate ketone in the presence of a base, such as sodium hydroxide, or an acid catalyst. jchemrev.com

Chalcones are a class of compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scispace.comnih.gov The synthesis of benzofuran-based chalcones, therefore, represents a promising strategy for the development of new therapeutic agents. nih.gov

The reactivity of the enone system in chalcones makes them susceptible to further chemical modifications, allowing for the creation of even more diverse derivatives. jchemrev.com

Substituent Effects on Reactivity and Biological Profile

The nature and position of substituents on the benzofuran ring can have a profound impact on both the chemical reactivity of the molecule and its biological activity.

Electron-donating or electron-withdrawing groups on the aromatic ring can influence the reactivity of the aldehyde group and the benzofuran system as a whole. For example, electron-donating groups can increase the electron density at the C-3 position of the benzofuran ring, making it more susceptible to electrophilic substitution. researchgate.net

In the context of biological activity, the electronic effects of substituents can modulate the binding affinity of the molecule to its target protein. For example, in the synthesis of chalcone derivatives, benzaldehydes with electron-donating substituents have been reported to give higher yields in some cases than those with electron-withdrawing groups. unisi.it

The steric properties of substituents also play a crucial role. Bulky groups can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for binding to a biological target. Conversely, strategically placed substituents can enhance binding by filling a specific pocket in the active site of a protein.

The interplay of these electronic and steric effects is a key consideration in the rational design of new this compound analogs with improved therapeutic potential.

Stereochemical Aspects in Benzofuran Derivatization

While specific research on the stereoisomers of this compound derivatives is not extensively available, the principles of stereochemistry in drug design are well-established. For example, the reaction of the aldehyde functional group can readily lead to the formation of a stereocenter. Subsequent modifications can introduce additional chiral centers, leading to a set of diastereomers.

The differential biological activity of stereoisomers is a common phenomenon. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis of the more active isomer is a key objective in drug development.

Future research in this area would likely involve the asymmetric synthesis of this compound derivatives to produce enantiomerically pure compounds. These pure stereoisomers would then be subjected to biological evaluation to determine their individual contributions to the observed activity. Such studies would provide invaluable insights into the three-dimensional pharmacophore required for optimal interaction with the biological target and guide the design of more potent and selective drug candidates.

Mechanistic and Molecular Level Insights into Biological Activities of 1 Benzofuran 5 Carbaldehyde Derivatives

Investigations of Anticancer Activity

The quest for more effective and selective cancer therapies has led to the investigation of numerous synthetic compounds, with benzofuran (B130515) derivatives emerging as a promising class. mdpi.comresearchgate.net Their anticancer effects are often attributed to their ability to interact with key cellular targets involved in cancer cell proliferation and survival.

Cytotoxicity Studies on Human Cancer Cell Lines (e.g., A-459, MCF-07)

The cytotoxic potential of 1-benzofuran-5-carbaldehyde derivatives has been evaluated against various human cancer cell lines. Studies have demonstrated that specific substitutions on the benzofuran ring system can significantly influence their anticancer potency.

For instance, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was found to be strongly cytotoxic against the A-459 human lung cancer cell line and also showed activity against the MCF-07 breast cancer cell line. derpharmachemica.com Similarly, a related derivative, 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde, exhibited potent cytotoxic effects, proving to be more effective against the MCF-07 cell line than the A-459 line. bipublication.com

Further research into benzofuran-oxadiazole hybrids revealed significant cytotoxicity against various cancer cell lines. One such derivative, compound 5d, demonstrated excellent anticancer activity against the A549 lung cancer cell line, with an IC₅₀ value of 6.3 ± 0.7 μM, which was more potent than the reference drug crizotinib (B193316) (IC₅₀ 8.54 ± 0.84 μM). mdpi.com Other studies have highlighted the efficacy of halogenated benzofuran derivatives. A derivative with a bromine atom on the methyl group at the 3-position of the benzofuran ring showed remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov

Click to view data
Cytotoxicity of this compound Derivatives
CompoundCancer Cell LineActivity/IC₅₀ ValueReference
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehydeA-459 (Lung)Strongly cytotoxic derpharmachemica.com
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehydeMCF-07 (Breast)Active derpharmachemica.com
7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehydeMCF-07 (Breast)Strongly cytotoxic bipublication.com
7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehydeA-459 (Lung)Active bipublication.com
Benzofuran-oxadiazole hybrid (5d)A549 (Lung)6.3 ± 0.7 μM mdpi.com
Halogenated benzofuran derivativeK562 (Leukemia)5 µM nih.gov
Halogenated benzofuran derivativeHL60 (Leukemia)0.1 µM nih.gov

Inhibition of Specific Oncogenic Biomarkers (e.g., Arora 2 kinase)

The anticancer mechanism of these derivatives often involves the inhibition of specific proteins that are crucial for tumor growth and progression. Aurora kinases, a family of serine/threonine kinases that play a pivotal role in mitosis, are frequently overexpressed in cancer cells and represent a key therapeutic target. nih.govnih.gov

Molecular docking studies have provided insights into the interaction between this compound derivatives and these oncogenic biomarkers. For example, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was identified as being most active against Aurora 2 kinase (PDB: 3LAU). derpharmachemica.com Similarly, 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde also showed high activity against this biomarker. bipublication.com

Further experimental studies have confirmed these findings. A specific small-molecule benzofuran derivative, identified as S6, was found to bind to and inhibit the kinase activity of Aurora B in vitro with high selectivity. nih.gov This inhibition of Aurora B activity leads to a halt in the cell cycle at the G2/M phase and suppresses cancer cell proliferation. nih.gov The inhibition of Aurora B by compound S6 was further evidenced by the reduced phosphorylation of histone H3 on serine 10, a known substrate and biomarker of Aurora B activity. nih.gov

Studies on Antimicrobial Activity

The rise of drug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. Benzofuran derivatives have demonstrated a broad spectrum of activity against various pathogenic microbes. nih.govrsc.org

Antibacterial Efficacy Against Pathogenic Strains

Derivatives of 1-benzofuran have been shown to be effective against both Gram-positive and Gram-negative bacteria. Research has demonstrated that these compounds can disrupt essential cellular processes in bacteria, leading to growth inhibition.

Studies have reported significant antibacterial activity for various benzofuran derivatives against pathogenic strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) for some compounds ranging from 50 to 200 μg/mL. The introduction of specific substituents, such as bromine, has been shown to enhance antibacterial efficacy. For example, derivatives with two bromo substituents exhibited excellent activity against all tested bacterial strains with MIC values between 29.76 and 31.96 mmol/L. nih.gov Other research has indicated that a hydroxyl group at the C-6 position of the benzofuran scaffold is crucial for antibacterial activity, with some derivatives showing potent inhibition of various strains at MIC₈₀ values ranging from 0.78 to 3.12 μg/mL. nih.gov

Click to view data
Antibacterial Activity of Benzofuran Derivatives
Derivative TypeBacterial StrainsReported MICReference
General Benzofuran DerivativesS. aureus, E. coli50-200 μg/mL
Bromo-substituted DerivativesVarious pathogenic strains29.76-31.96 mmol/L nih.gov
6-hydroxy DerivativesVarious pathogenic strains0.78-6.25 μg/mL (MIC₈₀) nih.gov
2-salicyloylbenzofuran derivative (Compound 51)Gram-positive strains0.06–0.12 mM rsc.org

Antifungal Properties and Mechanisms

In addition to their antibacterial effects, benzofuran derivatives have also been investigated for their antifungal properties. rsc.org The mechanism of action for some of these compounds involves the inhibition of key fungal enzymes.

Research has shown that certain benzofuran derivatives are potent antifungal agents. For example, benzofuran-5-ol (B79771) derivatives have demonstrated superior or comparable activity to the standard drug 5-fluorocytosine, completely inhibiting the growth of tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov The mechanism for some derivatives involves the inhibition of fungal N-myristoyltransferase, an enzyme essential for fungal viability. researchgate.netnih.gov Fused benzofuran derivatives containing a pyrimidine (B1678525) ring have also been synthesized and showed activity against Aspergillus fumigatus and Penicillium wortmanni at MICs of 25 μg/mL and 100 μg/mL, respectively. nih.gov However, activity can be species-specific, with some derivatives showing remarkable effects against Candida albicans but weak or no activity against Aspergillus niger. nih.gov

Antitubercular Research

Tuberculosis, caused by Mycobacterium tuberculosis (MTB), remains a major global health problem, and drug-resistant strains are a growing concern. Benzofuran derivatives have emerged as a promising scaffold for the development of novel antitubercular drugs. nih.govresearchgate.net

In silico studies have suggested that benzofuran derivatives can bind to and potentially inhibit essential enzymes in MTB. One such target is NarL, a transcriptional regulatory protein involved in the anaerobic respiration of MTB. nih.gov Another critical enzyme for cell wall synthesis, Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), has also been identified as a potential target. researchgate.net

Experimental studies have validated these computational findings. A series of 2,3-diaryl benzofuran derivatives were screened against the M. tuberculosis H37Ra avirulent strain, with four compounds showing significant activity (MIC values ranging from 12.5 to 50 μg/mL) without being toxic to normal lung cells. acs.org Other research utilizing the microplate Alamar Blue assay (MABA) also confirmed the antituberculosis activity of newly synthesized benzofuran derivatives. researchgate.net

Anti-inflammatory Pathways and Modulation

Derivatives of 1-benzofuran have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways. bohrium.comresearchgate.netmdpi.com Research indicates that these compounds can interfere with classic inflammation signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. bohrium.commdpi.com These pathways are crucial for regulating the expression of numerous pro-inflammatory mediators. bohrium.com

For instance, certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation levels of key proteins in the MAPK/NF-κB signaling pathway, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. bohrium.com This inhibition leads to a dose-dependent downregulation in the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). bohrium.com In vivo studies have further substantiated these findings, showing that these derivatives can regulate the involvement of neutrophils and leukocytes in inflammatory processes. bohrium.com

Other studies have highlighted the immunomodulatory effects of benzofuran derivatives on phagocytes, the cells responsible for engulfing pathogens and cellular debris. researchgate.net A natural benzofuran derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, and its synthetic benzoxazepine derivatives were found to inhibit the respiratory burst of human polymorphonuclear leukocytes (PMNs) and their chemotactic migration, indicating a modulation of the innate immune response. researchgate.net

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundActivityModel/AssayFindingSource
Piperazine/benzofuran hybrid (5d)Inhibition of NO productionLPS-stimulated RAW 264.7 cellsIC50 = 52.23 ± 0.97 μM bohrium.commdpi.com
Piperazine/benzofuran hybrid (5d)Downregulation of pro-inflammatory cytokinesLPS-stimulated RAW 264.7 cellsSignificantly reduces TNF-α and IL-6 bohrium.com
Benzofuran-pyrazole derivatives (4d, 4h, 5d)Inhibition of paw edemaCarrageenan-induced rat paw edemaPromising activity with 66.62-72.23% protection researchgate.net
1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanoneInhibition of PMN chemotaxisBoyden chamber techniqueIC50 value comparable to ibuprofen researchgate.net

Antioxidant Mechanisms and Radical Scavenging Properties

The benzofuran scaffold is a core component of many natural and synthetic compounds with significant antioxidant capabilities. rsc.orgresearchgate.net The antioxidant action of these derivatives is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation (LPO). biomolther.orgnih.gov

The antioxidant potential of benzofuran derivatives has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) tests. unife.itunica.it Studies have shown that the number and position of hydroxyl groups on the arylidene moiety of benzofuran hydrazones significantly influence their radical-scavenging ability. unife.it For example, a 2-hydroxy-4-(diethylamino)benzylidene derivative demonstrated particularly high antioxidant activity. unife.it

Furthermore, novel benzofuran-2-carboxamide (B1298429) derivatives have been assessed for their ability to inhibit LPO in rat brain homogenates. One such derivative, compound 1j, showed a 62% inhibition of LPO and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. biomolther.orgnih.gov This suggests that these compounds can protect cells from damage caused by oxidative stress. nih.gov The introduction of benzoheteroles like benzofuran into other antioxidant structures, such as resveratrol, has been shown to enhance radical scavenging activity by extending π conjugation. mdpi.com

Table 2: Antioxidant Activity of Benzofuran Derivatives

Compound/Derivative TypeAssayActivitySource
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j)Lipid Peroxidation (LPO) Inhibition62% inhibition at 100 μM rsc.orgbiomolther.orgnih.gov
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j)DPPH Radical Scavenging23.5% inhibition at 100 μM rsc.orgbiomolther.orgnih.gov
Benzofuran-hydrazone derivative (Compound 11)DPPH, FRAP, ORACVery high antioxidant power unife.itunica.it
Benzofuran derivatives from D. latifolia (Compounds 59, 60)DPPH Radical ScavengingIC50 = 96.7 ± 8.9 μM rsc.org
Benzofuran barbitone/thiobarbitone derivatives (4e, 4f, 5e, 5f)Free Radical ScavengingPromising activity researchgate.net

Antiviral Activities and Target Identification

Benzofuran derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses. rsc.org Research has focused on identifying the specific viral targets and mechanisms of inhibition.

One area of significant interest is their activity against the Human Immunodeficiency Virus (HIV). nih.gov Novel benzofuran-transition metal complexes have been synthesized and tested for their HIV inhibitory activity. A benzoimidazolylpyrrole derivative of benzofuran demonstrated a potent therapeutic index, with an EC50 value of 9x10⁻⁶ μM, which was more potent than the standard drug Atevirdine. nih.gov These compounds were also found to inhibit HIV-1 Reverse Transcriptase (RT), although none surpassed the activity of Atevirdine in this specific assay. nih.gov

Activity against the Hepatitis C Virus (HCV) has also been a key research focus. rsc.orgnih.gov Benzofuran analogs have been identified as inhibitors of HCV replication, and it is suggested they may be effective against the early stages of infection. rsc.org Notably, certain iron-complexes of benzofuran derivatives were found to be potent inhibitors of the HCV NS3-4A protease, with a therapeutic index higher than the standard, VX-950. nih.gov These compounds also displayed low cytotoxicity in human hepatocyte cell lines. rsc.org

Other studies have explored the antiviral potential of benzofurans against respiratory viruses. A derivative from Eupatorium adenophorum exhibited effects against Respiratory Syncytial Virus (RSV) strains with IC50 values of 2.3 and 2.8 μM. rsc.org Additionally, chalcone (B49325) derivatives of 5-arylfuran-2-carbaldehydes have shown efficacy against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV) in in-ovo assays. xisdxjxsu.asia However, not all investigations have yielded positive results; a study on 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives found no specific antiviral activity, though some compounds were cytotoxic to host cells. nih.govtandfonline.com

Table 3: Antiviral Activity of Benzofuran Derivatives

Compound/DerivativeVirusTarget/AssayActivity (EC50/IC50)Source
Benzoimidazolylpyrrole derivative (4)HIVHIV InhibitionEC50 = 9x10⁻⁶ μM nih.gov
Fe-complex of benzofuran derivative (7)HCVHCV NS3-4A ProteasePotent inhibition, higher therapeutic index than VX-950 nih.gov
Benzofuran derivative from Eupatorium adenophorum (56)RSV (LONG and A2 strains)Antiviral EffectIC50 = 2.3 and 2.8 μM rsc.org
Chalcone derivatives of 5-Arylfuran-2-carbaldehydesAvian Influenza Virus (AIV, H9N2)in-ovo antiviral assaySeveral compounds retained HA titers at 0 xisdxjxsu.asia
Chalcone derivatives of 5-Arylfuran-2-carbaldehydesInfectious Bronchitis Virus (IBV)in-ovo antiviral assaySeveral compounds showed titer value of zero xisdxjxsu.asia

Enzyme Inhibition Studies

The biological activities of this compound derivatives are frequently linked to their ability to inhibit specific enzymes involved in disease pathogenesis.

Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a key target in the development of drugs for cancer and neurodegenerative disorders. nih.govrsc.org Benzofuran-3-yl-(indol-3-yl)maleimides and oxadiazole-conjugated benzofurans have been identified as potent inhibitors of GSK-3β, with some compounds exhibiting picomolar inhibitory activity. nih.govrsc.org Inhibition of GSK-3β in cancer cells can suppress proliferation and induce apoptosis. nih.gov Arylbenzofurans isolated from Morus alba have also shown potent inhibition of GSK-3β, with IC50 values below 10 μM. acs.org this compound itself is used as a reactant in the synthesis of these GSK-3β inhibitors. usbio.net

Phosphodiesterase 5 (PDE5): this compound serves as a building block in the synthesis of pyrroloquinolone PDE5 inhibitors, which have been investigated for the treatment of erectile dysfunction. usbio.net

Cytochrome P450 2A6 (CYP2A6): This enzyme is primarily responsible for nicotine (B1678760) metabolism. This compound is among the most potent CYP2A6 inhibitors identified in some studies, with an IC50 value below 0.5 μM for coumarin (B35378) 7-hydroxylation. researchgate.net Its inhibitory effect, however, is less potent for nicotine oxidation. researchgate.net Other synthetic benzofuran derivatives have also shown comparable or superior inhibitory effects on CYP2A6 activity compared to known inhibitors like methoxalen and menthofuran. jst.go.jplookchem.com

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): This kinase is implicated in diseases such as Alzheimer's and Down syndrome. nih.gov Thiazolone-substituted aminopyrimidines and other derivatives synthesized from 2,3-dihydro-1-benzofuran-5-carbaldehyde have been identified as inhibitors of DYRK1A. nih.govmdpi.com

Table 4: Enzyme Inhibition by Benzofuran Derivatives

EnzymeInhibitor/DerivativeActivity (IC50/Ki)Source
Glycogen Synthase Kinase-3β (GSK-3β)Benzofuran-3-yl-(indol-3-yl)maleimidesPicomolar to nanomolar range nih.gov
GSK-3βOxindole-based benzofuran hybrids (22d, 22f)IC50 = 3.41 and 2.27 μM (MCF-7 cells) rsc.org
GSK-3βArylbenzofuran (Mulberrofuran D2)IC50 = 6.36 μM acs.org
CYP2A6This compoundIC50 < 0.5 μM (for coumarin 7-hydroxylation) researchgate.net
CYP2A64-MethoxybenzofuranIC50 = 2.20 µM jst.go.jplookchem.com
DYRK1AKH-CB19IC50 = 33 nM nih.gov
PDE5Pyrroloquinolone derivativesThis compound is a synthetic precursor usbio.net

Anti-Parasitic Activity Investigations

The broad biological profile of the benzofuran scaffold includes potential anti-parasitic properties. nih.gov Several reviews and studies list anti-plasmodial and general anti-parasitic activities as part of the diverse pharmacological applications of benzofuran derivatives. biomolther.orgnih.govnih.gov However, detailed investigations focusing specifically on derivatives of this compound against various parasites are not extensively detailed in the current body of research. While the core structure is recognized for this potential, further targeted studies are required to isolate and characterize specific anti-parasitic mechanisms and lead compounds derived from this compound.

Biological Material and Biochemical Reagent Applications

Beyond its direct biological activities, this compound is a valuable molecule in synthetic and medicinal chemistry. It serves as a crucial building block, precursor, and reactant for the synthesis of more complex, biologically active compounds. usbio.netontosight.ai Its chemical structure, featuring a reactive aldehyde group on a stable benzofuran ring, makes it an ideal starting material for creating diverse molecular libraries. ontosight.ai

For example, it is a key reactant in the preparation of benzofuranyl oxadiazoles, which are potent inhibitors of GSK-3β, and in the synthesis of pyrroloquinolone PDE5 inhibitors. usbio.net The Vilsmeier-Haack reaction or the oxidation of 5-methylbenzofuran (B96412) are common methods for its synthesis. ontosight.ai This versatility establishes this compound as an important biochemical reagent for researchers developing new therapeutic agents and functional materials, including polymers. ontosight.airesearchgate.net

Computational Chemistry and Molecular Modeling of 1 Benzofuran 5 Carbaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the electronic structure of 1-Benzofuran-5-carbaldehyde were found. Such studies would typically involve the use of functionals like B3LYP with a suitable basis set to calculate the optimized geometry and electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available. This analysis is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites, could not be found in the searched literature.

Mulliken Population Analysis and Atomic Charge Distribution

There are no available studies presenting the Mulliken population analysis or the distribution of atomic charges for this compound.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

No specific Natural Bond Orbital (NBO) or Natural Population Analysis (NPA) data for this compound was identified. This analysis would provide insights into intramolecular and intermolecular bonding and interactions.

Theoretical Predictions of Reactivity Descriptors

Theoretical predictions of global and local reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) for this compound are not documented in the available literature.

Prediction of Linear and Nonlinear Optical (NLO) Properties

The study of linear and nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronic technologies. While extensive research has been conducted on the NLO properties of various benzofuran (B130515) derivatives, specific computational data for this compound remains limited in publicly available literature. Theoretical studies on related compounds, however, suggest that the benzofuran scaffold, when appropriately substituted with electron-donating and electron-accepting groups, can exhibit significant NLO responses. These studies typically employ DFT calculations to determine properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of these parameters is indicative of a molecule's potential for NLO applications. For instance, computational studies on other benzofuran derivatives have shown that strategic placement of substituents can enhance the intramolecular charge transfer, a key factor for a high NLO response. nih.gov

Molecular Docking and Receptor-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of potential drug candidates with a biological target.

While specific molecular docking studies on this compound are not extensively documented, research on its derivatives provides valuable insights into the binding capabilities of the benzofuran core.

Ligand-Protein Binding Energy Estimation

The binding energy is a key parameter derived from molecular docking studies that estimates the strength of the interaction between a ligand and a protein. A more negative binding energy generally indicates a more stable and favorable interaction.

In a study involving a derivative, (2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a docking score of -6.871 kcal/mol was reported against the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) protein, a target for cancer immunotherapy. nih.gov This indicates a significant binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)
(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehydeTIM-3-6.871 nih.gov

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

Hydrogen bonds and pi-stacking are crucial non-covalent interactions that stabilize the ligand-protein complex.

For the aforementioned derivative of this compound, the interactions with the TIM-3 protein were characterized by:

Pi-pi stacking: The benzofuran aromatic ring was observed to form pi-pi stacking interactions with the amino acid residues Trp57 and Trp62. nih.gov

Hydrogen bonding: A hydrogen bond was identified between the 5-carbaldehyde group of the benzofuran ring and the Trp62 residue. nih.gov

These interactions are critical for the stable binding of the molecule within the protein's active site.

Prediction of Binding Orientation and Conformation

Molecular docking simulations also predict the most favorable three-dimensional orientation and conformation of the ligand within the protein's binding pocket. For the derivative studied, the benzofuran ring and its substituents positioned themselves to maximize the stabilizing interactions, such as the pi-pi stacking and hydrogen bonds mentioned above. nih.gov Understanding this orientation is key to designing more potent and selective inhibitors.

Virtual Screening Approaches for Drug Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns starting with this compound are not detailed, the benzofuran scaffold is a common feature in many natural product databases used for such screenings. nih.gov For example, a pharmacophore model based on a known TIM-3 inhibitor was used to screen the Supernatural 3.0 database, which led to the identification of the aforementioned benzofuran derivative. nih.gov This approach highlights the utility of the benzofuran core in identifying novel bioactive compounds.

Topological Analyses of Electron Density

Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed description of the bonding within a molecule. This method analyzes the critical points of the electron density to characterize the nature of chemical bonds, including covalent and non-covalent interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of bonding, lone pairs, and atomic shells. nih.gov It maps the probability of finding an electron near a reference electron of the same spin. High ELF values, approaching 1, signify regions of high electron localization, such as in covalent bonds and lone pairs.

For this compound, an ELF analysis would be expected to reveal distinct regions of high electron localization. The covalent bonds within the benzofuran ring system, the C=C double bonds, and the C-O and C-C single bonds would all be characterized by significant ELF values. Furthermore, the lone pairs on the oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the aldehyde group would appear as distinct localization domains. The aromatic nature of the benzene (B151609) ring would be reflected in a delocalized ELF basin over the carbon atoms. This type of analysis is instrumental in understanding the electronic structure and is often used in conjunction with other methods to study reactivity. mdpi.comresearchgate.net

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another function used to visualize areas of high electron localization. mdpi.com LOL is based on the kinetic energy density and provides a clear distinction between bonding and non-bonding regions. researchgate.net High LOL values indicate regions where localized orbitals are prominent.

An LOL analysis of this compound would complement the ELF findings. It would distinctly map the covalent bonds and lone pair regions. The C-H bonds of the aromatic ring and the aldehyde group, the C-C and C-O bonds of the benzofuran core, and the C=O bond of the carbaldehyde would all be clearly delineated. The regions corresponding to the lone pairs on the oxygen atoms would also be prominent. Comparing ELF and LOL maps can provide a more comprehensive understanding of the electronic structure and bonding characteristics of the molecule. eurjchem.com

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs) within and between molecules. tandfonline.com It is based on the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, it is possible to distinguish between attractive (like hydrogen bonds and van der Waals interactions) and repulsive (steric clashes) interactions.

In the context of this compound, an RDG analysis would be particularly insightful for understanding potential intermolecular interactions in a condensed phase or its interaction with a biological receptor. It would reveal weak van der Waals interactions across the aromatic system. While this compound does not have strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. An RDG analysis would visualize these potential interactions. Such studies are crucial in drug design and materials science to understand crystal packing and ligand-receptor binding. tandfonline.comdiva-portal.org

Electron-Hole Distribution Analysis

Electron-hole distribution analysis is a computational technique used to characterize electronic transitions, such as those that occur upon absorption of light. It provides a visual representation of the changes in electron density when a molecule is excited from its ground state to an excited state. This analysis helps in understanding the nature of electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule.

For this compound, an electron-hole distribution analysis would shed light on its photophysical properties. Upon excitation, it is likely that the electron density would shift from the electron-rich benzofuran ring system (the "hole" region) to the electron-withdrawing carbaldehyde group (the "electron" region), indicating a charge-transfer character for its lowest energy electronic transition. Visualizing the spatial distribution of the electron and the hole provides a powerful tool for understanding and predicting the outcomes of photochemical reactions and the optical properties of the molecule. chinesechemsoc.orgarxiv.org

Computational Prediction of Toxicity Profiles

In silico toxicology is a rapidly growing field that uses computational models to predict the potential toxicity of chemical substances. ljmu.ac.uk These methods, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable for prioritizing chemicals for further testing and for regulatory risk assessment. europa.eunih.gov

For this compound, several toxicity endpoints can be predicted using computational tools. Based on available data from in silico models, a predicted toxicity profile can be constructed. It is important to note that these are predictions and would require experimental validation.

Toxicity EndpointPredicted OutcomeConfidence
Respiratory Toxicity-65.56%
Reproductive Toxicity+65.56%
Mitochondrial Toxicity-77.50%
Nephrotoxicity+57.26%
Acute Oral Toxicity (Class)III88.03%
Estrogen Receptor Binding-82.47%
Androgen Receptor Binding-55.79%
Thyroid Receptor Binding-76.51%
Data sourced from PlantaeDB plantaedb.com

The Cramer rules, a decision tree approach, have been used to predict the toxicological hazard of derivatives of this compound, classifying them as Class III toxic compounds when administered orally. derpharmachemica.com This classification suggests a moderate level of toxicity. The predictions for this compound also indicate potential for reproductive toxicity and nephrotoxicity. plantaedb.com It is predicted not to bind to several nuclear receptors, suggesting a lower likelihood of endocrine disruption through these pathways. plantaedb.com These in silico predictions provide a valuable starting point for assessing the potential hazards of this compound and for guiding further toxicological testing.

Advanced Spectroscopic and Structural Characterization of 1 Benzofuran 5 Carbaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1-Benzofuran-5-carbaldehyde, ¹H and ¹³C NMR spectroscopy are instrumental in confirming the presence and connectivity of the benzofuran (B130515) core and the aldehyde functional group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each proton in the molecule. The aldehydic proton typically appears as a singlet in the downfield region, usually between 9.8 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the furan (B31954) ring and the benzene (B151609) ring resonate at characteristic chemical shifts, and their coupling patterns (e.g., doublets, triplets, multiplets) reveal their spatial relationships with neighboring protons. For instance, the protons at positions 2 and 3 of the furan ring show characteristic coupling, as do the aromatic protons on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift typically above 190 ppm. The carbons of the benzofuran ring system resonate in the aromatic region (approximately 100-160 ppm), with their specific shifts influenced by their position and the electronic effects of the substituents.

A certificate of analysis for this compound confirms its identity through ¹H NMR, stating that the spectrum conforms to the expected structure. biosynth.com While specific spectral data for the parent compound is not detailed in the provided results, analysis of related benzofuran analogs offers insight into the expected spectral features. For example, the ¹H NMR spectrum of an analog, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, shows aromatic protons in the range of 7.14-7.68 ppm, and its ¹³C NMR spectrum displays signals for the benzofuran carbons within the expected aromatic region. mdpi.com

Table 1: Representative NMR Data for Benzofuran Analogs

Compound¹H NMR (ppm)¹³C NMR (ppm)
N,1-diphenylmethanimine8.61 (s, 1H), 7.95 (d, J = 5.0 Hz, 2H), 7.53 (s, 3H), 7.42 (t, J = 7.5 Hz, 2H), 7.30–7.22 (m, 3H)160.7, 151.4, 136.0, 131.4, 129.1, 128.8, 128.6, 125.9, 120.9
1-(furan-2-yl)-N-phenylmethanimine8.43 (s, 1H), 7.95 (s, 1H), 7.40 (t, J = 7.6 Hz, 2H), 7.24 (d, J = 7.6 Hz, 3H), 7.16 (d, J = 2.9 Hz, 1H), 6.71 (s, 1H)151.9, 151.1, 148.4, 146.4, 129.2, 126.0, 120.9, 117.0, 112.5
N-phenyl-1-(o-tolyl)methanimine8.79 (s, 1H), 8.02 (d, J = 7.5 Hz, 1H), 7.44–7.38 (m, 3H), 7.34–7.23 (m, 5H), 2.58 (s, 3H)159.2, 152.0, 138.8, 133.8, 131.0, 129.2, 127.5, 126.1, 125.8, 121.0, 19.0

Data sourced from a study on recyclable TEMPO derivatives. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) and aromatic (C=C) functionalities.

The most characteristic absorption band for this compound is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring. The spectrum also displays multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzofuran ring system. The C-H stretching vibrations of the aromatic and furan rings are observed around 3000-3100 cm⁻¹, while the aldehydic C-H stretch often presents as a pair of weak bands between 2700 and 2900 cm⁻¹.

For a benzofuran analog, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, the IR spectrum shows a strong absorption band at 1689 cm⁻¹ for the C=O group and a band at 1607 cm⁻¹ for C=C stretching. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aldehydic C-H Stretch2900 - 2700
Carbonyl (C=O) Stretch1700 - 1680
Aromatic C=C Stretch1600 - 1450
C-O-C Stretch1250 - 1050

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For this compound, which has a molecular formula of C₉H₆O₂ and a molecular weight of 146.14 g/mol , the mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to this mass. sigmaaldrich.commatrix-fine-chemicals.comcymitquimica.com High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

One synthesis procedure for this compound reported the use of LC-MS to monitor the reaction, identifying the product with an m/z of 147.34, corresponding to the protonated molecule [M+H]⁺. Predicted collision cross-section values for various adducts of this compound have also been calculated. uni.lu

GC-MS is a valuable tool for analyzing benzofuran derivatives. researchgate.net For instance, the mass spectrum of the parent compound, benzofuran, has been determined with a specific retention time in a GC-MS analysis. researchgate.net The fragmentation pattern of this compound in the mass spectrometer would likely involve the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to characteristic fragment ions that can be used to confirm the structure. A study on carbofuran, a related benzofuran derivative, utilized GC-MS/MS for the determination of the compound and its metabolites, highlighting the technique's applicability in analyzing such structures. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺147.04405
[M+Na]⁺169.02599
[M-H]⁻145.02949
[M+NH₄]⁺164.07059
[M+K]⁺184.99993

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-electron system formed by the benzofuran ring and the conjugated aldehyde group. The benzofuran moiety itself exhibits characteristic absorptions, and the presence of the formyl group at the 5-position causes a bathochromic (red) shift of these bands to longer wavelengths. The spectrum typically displays multiple absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions.

While specific UV-Vis data for this compound was not found in the search results, a study on the interaction of benzofuran derivatives with bovine serum albumin (BSA) utilized fluorescence spectroscopy, a related technique, to investigate binding affinities. nih.gov This study demonstrated that benzofuran derivatives exhibit fluorescence, and their emission spectra can be influenced by their molecular environment. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

For this compound, which is a solid at room temperature, obtaining a suitable single crystal would allow for its complete structural elucidation in the solid state. sigmaaldrich.comcymitquimica.com The SC-XRD data would confirm the planarity of the benzofuran ring system and provide the precise orientation of the aldehyde group relative to the ring. It would also reveal details about how the molecules pack in the crystal lattice, including any potential π-π stacking interactions or weak hydrogen bonds.

While a specific crystal structure for this compound was not found, the importance of SC-XRD in unambiguously determining the structure of complex organic molecules is well-established. For example, the crystal structure of a cocrystal containing 4-hydroxybenzaldehyde (B117250) was determined using SC-XRD, revealing the supramolecular architecture stabilized by various hydrogen bonds. nih.gov Similarly, the structures of various other complex organic compounds have been elucidated using this technique. beilstein-journals.org The determination of the crystal structure of a benzofuran derivative, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, was also mentioned as part of its characterization. mdpi.com

Applications in Advanced Materials Science and Engineering

Development of Materials with Specific Optical and Electronic Properties

The inherent structure of 1-benzofuran-5-carbaldehyde makes it a promising precursor for materials with unique optical and electronic functionalities. ontosight.aismolecule.com The benzofuran (B130515) moiety, a heterocyclic compound, is known to be a component of various organic materials with interesting bioactive and pharmacological properties. rsc.org The electronic properties of molecules derived from this compound can be investigated using computational methods like Density Functional Theory (DFT). For instance, studies on chalcones synthesized from benzofuran-5-carbaldehyde have utilized DFT to examine their electronic properties, including frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, which are crucial for understanding their reactivity and potential in electronic applications. bhu.ac.in

Derivatives of this compound are being explored for their potential in creating novel materials with specific electronic or optical properties. smolecule.com For example, 2,3-Dihydrobenzofuran-5-carbaldehyde, a related compound, is a valuable intermediate in synthesizing materials with specific optical and electronic characteristics. ontosight.ai The unique structure of these compounds may lead to the development of innovative materials for various technological applications. smolecule.com

Integration into Molecular Electronic Devices and Functional Polymers

The versatility of this compound extends to its use in the creation of functional polymers and its potential integration into molecular electronic devices. Benzofuran derivatives, in general, have found applications in polymer chemistry. researchgate.netresearchgate.net The ability of the aldehyde group to undergo various chemical reactions allows for the incorporation of the benzofuran unit into polymer backbones, potentially imparting desirable electronic or optical properties to the resulting material. ontosight.ai

Research into organic and molecular electronics has highlighted the potential of benzofuran-containing structures. For instance, derivatives of benzofuran have been investigated for their use in organic semiconductors. sigmaaldrich.com The development of polymers with benzofuro-benzofuran structures further underscores the importance of this heterocyclic system in creating heat-stable polymers and materials with nonlinear optical (NLO) properties. researchgate.net

Research on Organic Transistors and Semiconductors

The field of organic electronics is actively exploring new materials for use in transistors and semiconductors, and benzofuran derivatives, including those synthesized from this compound, are promising candidates. Benzofuran-containing polycyclic aromatics are noted for their potential to exhibit high hole mobility, a key characteristic for organic field-effect transistors (OFETs). scirp.org

Specifically, benzothieno[3,2-b]benzofuran (BTBF) and its derivatives, which can be synthesized from precursors like this compound, are recognized for their significant role in constructing highly efficient organic photovoltaics and field-effect transistors. acs.org Some derivatives have been reported to have a bandgap suitable for flexible electronics. vulcanchem.com The study of isoacenofurans, which are structurally related to benzofurans, has also shown that these molecules can be potential p-type organic semiconductors with small HOMO-LUMO gaps, a desirable feature for electronic applications. beilstein-journals.org

Utility in Photo-chromic Materials

Photochromic materials, which can change their color upon exposure to light, represent another area where benzofuran derivatives are making an impact. While direct applications of this compound in this field are not extensively documented, the broader class of benzofuran-containing compounds, specifically fulgides, have been studied for their photochromic properties. researchgate.net

These fulgides, which can be synthesized from benzofuran precursors, undergo a light-induced reversible transformation between a colorless ring-opened form and a colored ring-closed form. researchgate.net This behavior makes them promising candidates for applications such as high-capacity optical memory devices. researchgate.net Research has been conducted on the synthesis and photochromic properties of benzofurylfulgides, investigating their spectral-luminescent characteristics and the kinetics of their photo-transformations. researchgate.net

Applications in Dye Industries and Silver Photography Technologies

The utility of benzofuran derivatives extends to the dye industry and silver photography. Benzofuran derivatives have been identified as viable synthons for dyes. researchgate.net Their aromatic structure and the potential for introducing various functional groups allow for the tuning of their color properties.

Furthermore, benzofuran derivatives have found applications in silver photography. rsc.orgresearchgate.netresearchgate.net A photosensitive composition containing a leuco dye, a photosensitizer, and an aromatic aldehyde, which can include derivatives of this compound, has been described for use in a direct-print process. google.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The development of environmentally friendly and efficient synthetic methods is a primary focus in modern chemistry. For the synthesis of 1-Benzofuran-5-carbaldehyde, several approaches align with the principles of green chemistry. One notable method involves the reaction of 5-bromo-1-benzofuran with magnesium and iodine in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, followed by the addition of dry dimethylformamide (DMF). This Grignard-based formylation, while effective, presents opportunities for further optimization to enhance yield and reduce the use of hazardous reagents.

Future research will likely focus on catalytic methods that avoid stoichiometric metallic reagents. For instance, palladium-catalyzed carbonylation reactions of halogenated benzofurans in the presence of a reducing agent could offer a more atom-economical route. Furthermore, the exploration of flow chemistry and microwave-assisted synthesis could significantly shorten reaction times and improve scalability. mdpi.com Ultrasound-promoted reactions, which have been successfully applied to the iodination of related aromatic compounds, represent another green chemistry approach that could be adapted for the synthesis of this compound precursors.

Identification of New Biological Targets and Therapeutic Areas

Derivatives of this compound have demonstrated a wide range of biological activities, and ongoing research aims to identify new therapeutic applications. Recent studies have highlighted the potential of benzofuran (B130515) derivatives as Stimulator of Interferon Genes (STING) agonists, which can induce type I interferons and inhibit viral replication. nih.gov This opens up new avenues for the development of broad-spectrum antiviral agents against pathogens like human coronaviruses, including SARS-CoV-2. nih.gov

The versatility of the this compound core allows for its incorporation into various heterocyclic systems, leading to compounds with diverse pharmacological profiles. For example, its derivatives have been investigated as inhibitors of protein kinase DYRK1A, a target relevant to cancer progression. mdpi.com Additionally, some fluorinated benzofuran derivatives have shown anti-inflammatory and anti-cancer activity. mdpi.com Future research will likely involve high-throughput screening of this compound-derived compound libraries against a panel of biological targets to uncover novel therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Rational Design of Multi-Targeted Benzofuran-Based Compounds

The concept of designing single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and Alzheimer's disease. The this compound scaffold is an excellent starting point for the rational design of such multi-targeted ligands. By strategically modifying the aldehyde group and the benzofuran ring system, medicinal chemists can create derivatives with tailored affinities for different protein targets.

For instance, a derivative of this compound, 7-methoxy-2-(4-thiomethylphenyl)-1-benzofuran-5-carbaldehyde, has been synthesized and studied for its potential anticancer and antibacterial activities through molecular docking studies. researchgate.netresearchgate.net This suggests that the benzofuran core can be functionalized to interact with specific residues in the active sites of various enzymes and receptors. Future efforts will focus on integrating structural biology data and computational modeling to guide the design of benzofuran derivatives with optimized polypharmacology, aiming for enhanced efficacy and reduced potential for drug resistance.

Development of Advanced Computational Models for Predictive Research

Computational methods are becoming indispensable in modern drug discovery and materials science. nih.gov For this compound and its derivatives, advanced computational models can accelerate the research and development process. researchgate.net These models can be used to predict a wide range of properties, from ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of potential drug candidates to the electronic and photophysical properties of new materials. researchgate.net

Machine learning and deep learning algorithms can be trained on existing experimental data to build predictive models for biological activity, toxicity, and physicochemical properties. researchgate.net Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of benzofuran-based ligands with their biological targets, aiding in the rational design of more potent and selective compounds. researchgate.netresearchgate.net The ultimate goal is to create a suite of computational tools that can accurately predict the performance of novel this compound derivatives before their synthesis, thereby saving time and resources. researchgate.net

Integration of this compound into Emerging Material Technologies

The unique chemical structure of this compound makes it a valuable building block for the development of new materials. Its aromatic and heterocyclic nature can impart desirable electronic and optical properties to polymers and organic semiconductors. The aldehyde functionality provides a reactive handle for polymerization reactions or for grafting onto other material surfaces.

Future research in this area will explore the use of this compound as a monomer for the synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the benzofuran moiety could lead to materials with enhanced thermal stability, charge transport properties, and specific sensory responses. The development of new polymers derived from this compound is an emerging area of interest.

Academic-Industrial Collaborations for Drug Development and Material Innovation

The translation of basic research findings into tangible products, whether they be new drugs or advanced materials, often requires collaboration between academic institutions and industrial partners. nih.govnih.gov For this compound, such collaborations are crucial for accelerating the development pipeline. Academic labs can focus on fundamental research, such as exploring novel synthetic routes and identifying new biological targets. nih.gov

Industry partners, on the other hand, can provide the resources and expertise necessary for preclinical and clinical development, as well as for scaling up material production. researchgate.net Successful collaborations can take many forms, from sponsored research agreements to the licensing of intellectual property. acs.org These partnerships can help bridge the "valley of death" in drug discovery and facilitate the commercialization of innovative technologies based on this compound. nih.govnih.gov

Q & A

Basic: What analytical techniques are recommended to confirm the structure and purity of 1-Benzofuran-5-carbaldehyde?

Methodological Answer:

  • Structural Confirmation : Use ¹H and ¹³C NMR spectroscopy to identify characteristic peaks. For example, reports δ 7.30–6.73 ppm (aromatic protons) and a carbonyl signal in its synthetic application .
  • Purity Assessment : Employ HPLC or GC-MS to quantify impurities. Commercial sources (e.g., ) specify 97% purity, requiring validation via chromatographic methods .
  • Identity Verification : Compare the melting point (37–38°C) with literature values () using differential scanning calorimetry (DSC) for precision .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model electron density distribution and transition states. Tools like Gaussian or ORCA can identify the electrophilic carbonyl carbon as the primary reaction site.
  • Validate predictions with experimental data, such as , where the aldehyde reacts with phosphonyl reagents to form carbamates .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Store at 0–6°C in airtight, amber glassware to prevent thermal degradation and photolysis () .
  • Use inert atmospheres (e.g., nitrogen) to minimize oxidation.

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point) across studies?

Methodological Answer:

  • Cross-validate using multiple characterization methods :
    • DSC for precise melting point analysis.
    • HPLC to check for impurities affecting thermal properties.
  • Compare data with authoritative databases like NIST Chemistry WebBook ( ) and supplier specifications () .

Basic: What spectroscopic databases are reliable for spectral data verification?

Methodological Answer:

  • NIST Chemistry WebBook ( ) provides validated spectral data for organic compounds.
  • Peer-reviewed journals (e.g., ) publish experimental NMR/IR spectra for direct comparison .

Advanced: What in vitro assays evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity studies) and cell viability assays (e.g., MTT assay).
  • Design assays based on structural analogs like benzofuran amphetamines (), adjusting protocols for aldehyde reactivity .

Basic: How should researchers handle this compound safely?

Methodological Answer:

  • Follow SDS guidelines (e.g., ): Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
  • Dispose via institutional chemical waste protocols.

Advanced: What strategies improve reproducibility in synthetic procedures involving this compound?

Methodological Answer:

  • Systematically vary parameters (solvent, catalyst, temperature) using Design of Experiments (DOE) .
  • Document procedures rigorously per ’s reporting standards, including reaction monitoring (TLC/LC-MS) .

Basic: What are common synthetic applications of this compound?

Methodological Answer:

  • Acts as a precursor for carbamate derivatives () and Schiff base formation via aldehyde-amine condensation .
  • Optimize yields by controlling stoichiometry and anhydrous conditions.

Advanced: How can kinetic vs. thermodynamic control optimize derivative synthesis?

Methodological Answer:

  • Use low-temperature conditions to favor kinetic products (e.g., faster-forming intermediates).
  • High-temperature or prolonged reactions favor thermodynamic stability. Validate with computational modeling (DFT) and experimental replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.